molecular formula C27H20N2O2S3 B2479869 (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one CAS No. 682775-65-1

(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2479869
CAS No.: 682775-65-1
M. Wt: 500.65
InChI Key: ZGWRLNRAYFGVFV-SKTVKQIFSA-N
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Description

The compound “(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative featuring a rhodanine core (2-thioxothiazolidin-4-one) substituted with a phenothiazine moiety and an allylidene group. The rhodanine scaffold is well-documented for its antimicrobial, antiviral, and anticancer properties, with structural modifications influencing bioactivity . The Z/E stereochemistry of the allylidene substituent and the phenothiazine group distinguishes this compound from simpler thiazolidinone derivatives. The compound’s synthesis likely involves condensation of a substituted aldehyde with a rhodanine precursor, analogous to methods reported for related derivatives .

Properties

IUPAC Name

(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S3/c1-18(15-19-9-3-2-4-10-19)16-24-26(31)28(27(32)34-24)17-25(30)29-20-11-5-7-13-22(20)33-23-14-8-6-12-21(23)29/h2-16H,17H2,1H3/b18-15+,24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWRLNRAYFGVFV-SKTVKQIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by recent research findings and case studies.

Structural Overview

The compound features a thiazolidinone core, which is known for its pharmacological versatility. The thiazolidinone scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, contributing to its biological activity.

1. Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. The specific compound has shown promising results in various studies:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Research indicates that thiazolidinone derivatives can interact with DNA and inhibit key enzymes involved in cancer cell growth .
  • Case Studies : In vitro studies have demonstrated that derivatives of thiazolidinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the thiazolidinone scaffold have been reported to have IC50 values in the micromolar range against breast and colon cancer cells .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HT-29 (Colon)7.5
A549 (Lung)6.0

2. Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

  • Antibacterial Effects : Studies have shown that thiazolidinone derivatives can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds range from 0.5 µg/mL to 100 µM, indicating strong antibacterial activity .
Bacterial StrainMIC (µg/mL)Reference
S. aureus0.5
P. aeruginosa125.4

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones are also noted for:

  • Anti-inflammatory Properties : Some derivatives exhibit COX inhibitory activity, suggesting potential use in managing inflammatory conditions .
  • Antioxidant Activity : Thiazolidinones have shown promise as antioxidants, which may contribute to their protective effects against oxidative stress-related diseases .

Research Findings

Recent advancements in synthetic methodologies have facilitated the development of novel thiazolidinone derivatives with enhanced biological activities. Techniques such as microwave-assisted synthesis have improved yields and reduced reaction times, allowing for more efficient screening of potential therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight* Key Structural Features Biological Activity (Reported)
Target Compound (E)-2-methyl-3-phenylallylidene, phenothiazin-10-yl-ethyl ~509.6 g/mol Z-configuration at C5; E-configuration at allylidene; phenothiazine enhances lipophilicity Not explicitly reported (analogs: anticancer)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-hydroxybenzylidene, phenyl ~325.4 g/mol Planar heterocyclic ring; intramolecular H-bonding (C–H⋯S); dimer stabilization Antimicrobial
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one Benzylidene, 5-phenyl-1,3,5-oxadiazole ~365.4 g/mol Oxadiazole ring introduces rigidity; no phenothiazine Antifungal, antibacterial
3-Phenyl-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one Phenylmethylidene, phenyl ~297.4 g/mol Simple benzylidene substituent; no heterocyclic extensions Enzyme inhibition (e.g., aldose reductase)

*Molecular weights estimated based on structural formulas.

Stereochemical and Conformational Differences

  • The phenothiazine moiety’s tricyclic structure may promote π-π stacking with aromatic residues in enzymes or DNA .
  • Hydroxybenzylidene Derivatives (e.g., ) : The 2-hydroxy group facilitates intramolecular hydrogen bonding (C–H⋯S), stabilizing a planar conformation. This contrasts with the target compound’s methyl and phenyl substituents, which may reduce polarity and H-bonding capacity.

Crystallographic and Stability Data

  • (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibits dimer stabilization via intermolecular H-bonding (R₂²(7) and R₂²(10) motifs) and C–H⋯π interactions. The target compound’s bulkier substituents may disrupt such packing, reducing crystallinity but improving solubility.

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